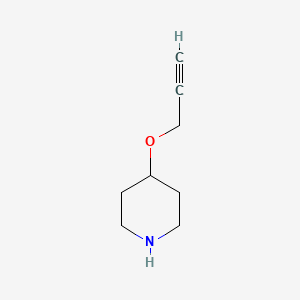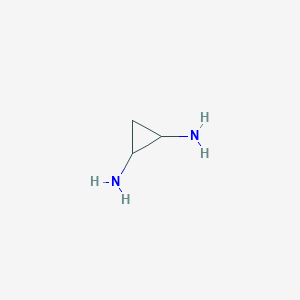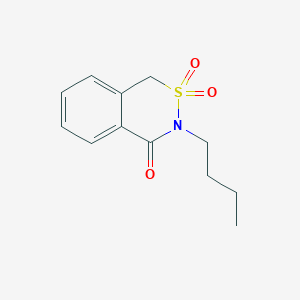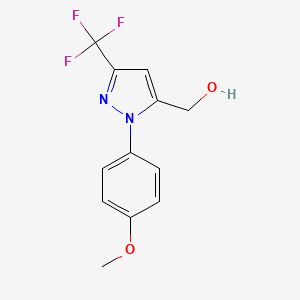
1-(4-Ethoxybenzyl)piperazine
Vue d'ensemble
Description
1-(4-Ethoxybenzyl)piperazine is an organic compound with the CAS Number: 435345-38-3 . It has a molecular weight of 256.78 and a molecular formula of C13H21ClN2O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O.ClH/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15;/h3-6,14H,2,7-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Cardiotropic Activity and Synthesis
Piperazine derivatives have been synthesized and evaluated for their cardiotropic activity, illustrating the potential therapeutic applications of these compounds in cardiovascular diseases. For instance, Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, identifying compounds with significant antiarrhythmic activity in animal models of arrhythmia (Mokrov et al., 2019; Mokrov et al., 2019). These findings suggest the potential for developing new cardiovascular drugs based on the piperazine structure.
Crystal Structure Analysis
The analysis of crystal structures of piperazine derivatives, such as the study by Faizi et al. (2016) on 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, offers insights into the molecular conformation and potential interactions of these compounds, which is crucial for drug design and development (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Anticancer Potential
Some piperazine derivatives have been evaluated for their antimicrobial and anticancer properties. Studies like those conducted by Shroff et al. (2022) on 1,4-disubstituted piperazines have demonstrated potential antibacterial activities against resistant strains of bacteria, pointing to the role of piperazine derivatives in addressing drug resistance (Shroff et al., 2022).
Neuropharmacology and Receptor Studies
Piperazine compounds are also prominent in neuropharmacological research, serving as ligands for various receptors, which is critical for developing treatments for neurological and psychiatric disorders. For example, compounds designed to interact with serotonin and dopamine receptors based on the piperazine structure highlight the importance of this scaffold in developing new therapeutic agents (Perrone et al., 2000).
Material Science Applications
Beyond biomedical applications, piperazine derivatives are also explored in material sciences, such as in the synthesis and characterization of antioxidants for polypropylene copolymers by Desai et al. (2004). This research demonstrates the versatility of piperazine compounds in enhancing the durability and performance of polymers (Desai, Pendyala, Xavier, Misra, & Nair, 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that piperazine derivatives often interact with gaba receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The interaction with gaba receptors suggests that it may influence the gabaergic neurotransmission pathway .
Result of Action
Based on the known effects of piperazine compounds, it can be inferred that the compound may cause flaccid paralysis in certain organisms by affecting gaba receptors .
Analyse Biochimique
Biochemical Properties
It is known that piperazine derivatives can act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine . This suggests that 1-(4-Ethoxybenzyl)piperazine may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
A study on a novel piperazine compound showed that it was highly cytotoxic to glioblastoma and cervix cancer cells . It is possible that this compound may have similar effects on certain types of cells.
Molecular Mechanism
It is known that piperazine derivatives can stimulate the intrinsic mitochondrial signaling pathway to induce cytotoxicity and apoptosis in cancer cells . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALQHBNQQCDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289803 | |
| Record name | 1-[(4-Ethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21867-70-9 | |
| Record name | 1-[(4-Ethoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21867-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Ethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3368736.png)



![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)

![Imidazo[1,2-a]pyridine-3-acetonitrile, 2-methyl-](/img/structure/B3368754.png)
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)




